3-((Trifluoromethyl)thio)pyrazin-2(1H)-one
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Overview
Description
3-((Trifluoromethyl)thio)pyrazin-2(1H)-one is a chemical compound characterized by the presence of a trifluoromethylthio group attached to a pyrazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trifluoromethyl)thio)pyrazin-2(1H)-one typically involves the introduction of a trifluoromethylthio group to a pyrazinone precursor. One common method includes the reaction of pyrazin-2(1H)-one with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-((Trifluoromethyl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The trifluoromethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
3-((Trifluoromethyl)thio)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be utilized in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 3-((Trifluoromethyl)thio)pyrazin-2(1H)-one involves its interaction with specific molecular targets. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to enzymes or receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyrazin-2-carboxamide: A related compound with a carboxamide group instead of a thio group.
Trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate: Another compound with a trifluoromethyl group, but with a different core structure.
Uniqueness
3-((Trifluoromethyl)thio)pyrazin-2(1H)-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C5H3F3N2OS |
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Molecular Weight |
196.15 g/mol |
IUPAC Name |
3-(trifluoromethylsulfanyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C5H3F3N2OS/c6-5(7,8)12-4-3(11)9-1-2-10-4/h1-2H,(H,9,11) |
InChI Key |
VQMOGKKSLMAVDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=O)N1)SC(F)(F)F |
Origin of Product |
United States |
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